molecular formula C15H18ClNO2 B5317012 (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5317012
M. Wt: 279.76 g/mol
InChI Key: KSEJJFDQABWZHY-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[222]octan-3-ol is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the azabicyclo group:

    Functionalization of the phenyl ring: The chlorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups in the molecule.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: The compound may have potential as a drug candidate due to its unique structure and functional groups.

    Biochemistry: It can be used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: Use in diagnostic assays and imaging techniques.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be a key intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bicyclic structure and functional groups allows it to bind to specific sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-amine

Uniqueness

The unique combination of the bicyclic structure, chlorine, and methoxy groups distinguishes (2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[222]octan-3-ol from other similar compounds

Properties

IUPAC Name

(2Z)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-14-3-2-12(16)8-11(14)9-13-15(18)10-4-6-17(13)7-5-10/h2-3,8-10,15,18H,4-7H2,1H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJJFDQABWZHY-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C\2/C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.